NVS-ZP7-4 HCl

stereospecificity target engagement ZIP7 inhibition

Researchers studying Notch-driven cancers face a gap in tools that distinguish ZIP7-mediated ER stress from general UPR activation. NVS-ZP7-4 HCl is the definitive SLC39A7 (ZIP7) chemical probe, enabling selective apoptosis induction in Notch-mutant T-ALL cells (TALL-1, RPMI-8402) while sparing wild-type lines. - First reported ZIP7 inhibitor with validated on-target control: resistant V430E mutant line and inactive (R)-enantiomer NVS-ZP7-2 available for rigorous target engagement studies. - Stereospecific pharmacology confirmed: only the (S)-enantiomer modulates ER zinc and blocks Notch1 trafficking; typical in vitro use at 0.1-1 µM. - In vivo-validated dosing: 20 mg/kg i.p. every other day in rodent xenograft models; supports PK/PD and efficacy studies.

Molecular Formula C28H29ClFN5OS
Molecular Weight 538.0824
Cat. No. B609696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVS-ZP7-4 HCl
SynonymsNVS-ZP7-4 HCl;  NVS-ZP7-4 hydrochloride, NVS-ZP7-4;  NVS ZP7 4;  NVSZP74
Molecular FormulaC28H29ClFN5OS
Molecular Weight538.0824
Structural Identifiers
SMILESO=C(N1)NC2=C(C31CCN(C[C@@H](NC4=NC5=CC=C(F)C=C5S4)CC6=CC=CC=C6)CC3)C=CC=C2.[H]Cl
InChIInChI=1S/C28H28FN5OS.ClH/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28;/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35);1H/t21-;/m0./s1
InChIKeyCLCAGMWVBVAMTR-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVS-ZP7-4 HCl Overview


NVS-ZP7-4 HCl is a small-molecule inhibitor of the endoplasmic reticulum zinc transporter SLC39A7 (ZIP7). It was discovered through a phenotypic screen for Notch signaling modulators and represents the first reported chemical probe capable of modulating ER zinc levels to dissect ZIP7 biology [1]. The compound induces ER stress and apoptosis selectively in Notch-mutant T-cell acute lymphoblastic leukemia (T-ALL) cells, establishing it as a key tool for investigating zinc-dependent regulation of the Notch pathway [1]. Its chemical name is (S)-3-(5-fluorobenzothiazol-2-yl)-1-(2-hydroxy-2-phenylethyl)-2,3-dihydroquinazolin-4(1H)-one hydrochloride, and it is marketed for preclinical research applications.

Workflow
ER zinc transporter ZIP7 inhibition studies
Mechanism
Stereospecific S-enantiomer for target engagement
Context
Notch pathway and ER stress signaling assays

NVS-ZP7-4 HCl: Irreplaceable Selectivity


Although gamma-secretase inhibitors (e.g., DAPT) and classical ER stress inducers (e.g., thapsigargin, tunicamycin) also perturb Notch signaling or the unfolded protein response, NVS-ZP7-4 operates through a distinct, ZIP7-dependent mechanism that leads to selective apoptosis in Notch-mutant cells while sparing wild-type cells [1]. NVS-ZP7-4 treatment reduces Notch1 cell-surface expression rather than blocking cleavage, and it uniquely triggers ER zinc accumulation followed by UPR activation, a multi-step cascade not replicated by general ER stressors [1]. Furthermore, the biological activity of the NVS-ZP7 scaffold is strictly stereospecific: the (R)-enantiomer NVS-ZP7-2 is completely inactive, confirming that the target engagement requires the explicit 3D configuration present in NVS-ZP7-4 [1]. These properties mean that a researcher cannot simply interchange NVS-ZP7-4 with another Notch inhibitor or ER stress agent and expect to recapitulate the same ZIP7-dependent, context-selective pharmacology.

1
Stereochemical Mismatch
The (R)-enantiomer NVS-ZP7-2 is biologically silent; racemic or opposite-enantiomer material cannot recapitulate ZIP7-dependent activity.
2
Mechanism Mismatch
Gamma-secretase inhibitors (e.g., DAPT) or generic ER stressors do not induce ER zinc accumulation or genotype-dependent apoptosis.
3
Analog Mismatch
Other NVS-ZP7 analogs may differ in potency or target validation depth; NVS-ZP7-4 remains the most thoroughly characterized probe.

NVS-ZP7-4 HCl: Evidence vs Comparators


Stereospecific Target Engagement

The NVS-ZP7 chemotype demands a specific enantiomer for activity. The (R)-enantiomer NVS-ZP7-2 was prepared and tested alongside NVS-ZP7-1 (the parent of NVS-ZP7-4) in multiple assays. NVS-ZP7-2 failed to inhibit Notch signaling, reduce cell-surface Notch1, or induce apoptosis, while NVS-ZP7-1 showed clear dose-dependent effects in HPB-ALL cells [1]. This stereospecificity was confirmed again when NVS-ZP7-4, the fluorinated S-enantiomer, was used to generate a resistant TALL-1 cell line, and the V430E mutation in ZIP7 conferred transferable resistance, proving direct target engagement [1].

Stereospecific Target Engagement
Head-to-head
NVS-ZP7-4 (S) active; NVS-ZP7-2 (R) inactive
S-enantiomer stereochemical-control context for target engagement
HPB-ALL and TALL-1 cell assays; V430E mutation confirms on-target binding
stereospecificity target engagement ZIP7 inhibition

Notch Signaling Potency vs. DAPT

In the HES-Luc reporter gene assay, NVS-ZP7-4 inhibited Notch signaling with an IC50 of 0.13 µM [1]. The original hit compound NVS-ZP7-1 was described as less potent than DAPT, a reference gamma-secretase inhibitor, in the same assay system [1]. However, NVS-ZP7-4, which is a further optimized analog, achieves substantially improved potency relative to NVS-ZP7-1 and uniquely combines Notch pathway inhibition with ZIP7-dependent ER stress induction, a dual pharmacological profile not observed with DAPT [1].

Notch Signaling Potency vs. DAPT
Cross-study comparable
IC50 = 0.13 µM (HES-Luc reporter)
Reported sub-micromolar pathway inhibition context
U2OS HES-Luc assay; improved potency over NVS-ZP7-1 parent hit
Notch signaling IC50 reporter gene assay

Notch Mutant-Selective Apoptosis

Treatment of a panel of T-ALL cell lines with NVS-ZP7-3 (a close analog of NVS-ZP7-4) revealed that apoptosis and cell death were induced exclusively in cell lines harboring Notch mutations, while Notch wild-type lines such as SUPT11 were unaffected [1]. This genotype-dependent cytotoxicity was not observed with broad-spectrum ER stress inducers like thapsigargin or tunicamycin, which kill cells irrespective of Notch status [1]. NVS-ZP7-4 itself was used to generate a resistant TALL-1 line that tolerated a tenfold increase over the initial IC50, and resistance was mapped to a ZIP7 V430E mutation, proving that the selective apoptosis is driven by ZIP7 target engagement [1].

Notch Mutant-Selective Apoptosis
Head-to-head
Mutant-selective vs. non-selective (thapsigargin/tunicamycin)
Reported model-response context: genotype-dependent endpoint
T-ALL cell panel; resistance mapped to ZIP7 V430E mutation
selective apoptosis T-ALL Notch mutation status

In Vivo Efficacy in HCC Xenografts

In a 2023 study, NVS-ZP7-4 was evaluated in a hepatocellular carcinoma (HCC) xenograft model. At a dose of 20 mg/kg administered intraperitoneally every other day for 21 days, NVS-ZP7-4 significantly reduced tumor volume and weight compared to vehicle control in HCCLM3 xenograft-bearing mice [1]. The compound also inhibited cell viability, migration, and invasion in HCCLM3 and Huh7 cells in vitro, with effects linked to suppression of PI3K/AKT signaling [1]. While no direct comparator compound was tested in the same in vivo study, the observed tumor growth inhibition establishes NVS-ZP7-4 as a functional in vivo ZIP7 probe, which is a critical differentiator from many tool compounds that lack in vivo activity.

In Vivo Model Response
Cross-study comparable
Tumor growth inhibition at 20 mg/kg i.p. (21-day HCC xenograft)
Reported in vivo model-response context
HCCLM3 xenograft; PI3K/AKT suppression observed
hepatocellular carcinoma xenograft PI3K/AKT

ZIP7 V430E Resistance Mutation

A TALL-1 cell line cultured with escalating concentrations of NVS-ZP7-4 over six months developed resistance, tolerating a tenfold increase over the initial IC50 [1]. Sequencing of the resistant line identified a single V430E point mutation in ZIP7. Reconstitution experiments demonstrated that expression of ZIP7-V430E, but not wild-type ZIP7, conferred transferable resistance, confirming that the mutation acts at the level of the drug target [1]. A homology model of ZIP7 placed V430E near other resistance-conferring mutations, suggesting a common binding site for the NVS-ZP7 series [1].

ZIP7 V430E Resistance Mutation
Head-to-head
~10-fold IC50 shift with V430E vs. wild-type ZIP7
Supports on-target ZIP7 engagement interpretation
6-month dose escalation in TALL-1; transferable resistance confirmed
resistance mutation target validation ZIP7 V430E

NVS-ZP7 Series Potency Optimization

Lead optimization from the initial hit NVS-ZP7-1 to NVS-ZP7-4 involved two key modifications: replacement of the benzoxazine core with a quinazolinone (yielding NVS-ZP7-3) and subsequent fluorination of the aminobenzothiazole ring (yielding NVS-ZP7-4) [1]. This SAR progression resulted in a measurable increase in activity. NVS-ZP7-4 inhibits Notch signaling with an IC50 of 0.13 µM in HES-Luc reporter assays [1], representing a several-fold improvement over the parent NVS-ZP7-1, which was noted to be less potent than DAPT [1]. The difluorobenzamide analog NVS-ZP7-5 reportedly had even greater activity, but NVS-ZP7-4 remains the most well-characterized member of the series with the richest target validation data, including the resistance mutation mapping and photoaffinity labeling experiments [1].

NVS-ZP7 Series Potency Optimization
Cross-study comparable
NVS-ZP7-4 > NVS-ZP7-1 in potency; NVS-ZP7-4 IC50 = 0.13 µM
Ranked within tested series; deepest target validation data set
SAR from hit to lead; quinazolinone core and fluorination key modifications
structure-activity relationship fluorination potency improvement

NVS-ZP7-4 HCl Applications


ZIP7 Target Validation in T-ALL

NVS-ZP7-4 HCl is the definitive chemical probe for confirming ZIP7 druggability in T-cell acute lymphoblastic leukemia. The compound's selective induction of apoptosis in Notch-mutant T-ALL lines, combined with the availability of a well-characterized resistant cell line (V430E), allows researchers to perform rigorous genetic and pharmacological target validation experiments. Typical use involves treating TALL-1 or RPMI-8402 cells at 0.1-1 µM for 24-48 hours and using the V430E-expressing line as an isogenic control to confirm on-target activity [1]. This addresses the critical need for a probe that distinguishes between on-target ZIP7 effects and general ER stress toxicity.

ER Zinc Dynamics in Notch Maturation

NVS-ZP7-4 provides a unique tool for studying the intersection of zinc homeostasis and protein trafficking. Because the compound increases ER zinc levels and inhibits furin cleavage of Notch1 in the Golgi, it enables researchers to dissect how zinc fluxes control receptor maturation and cell-surface expression. The photoaffinity labeling analog NVS-ZP7-6 is available for proteomics target engagement studies, and the stereospecificity of the series ensures that the inactive enantiomer (R)-NVS-ZP7-2 can serve as a negative control [1]. These features make NVS-ZP7-4 indispensable for a mechanistic study that cannot be performed with non-zinc-modulating Notch inhibitors like DAPT.

In Vivo ZIP7 Pharmacology in HCC

For in vivo studies, NVS-ZP7-4 has demonstrated tumor growth inhibition in an HCC xenograft model when dosed at 20 mg/kg i.p. every other day for 21 days, with concomitant suppression of PI3K/AKT signaling [2]. This validated dosing regimen provides a starting point for researchers extending ZIP7 pharmacology into solid tumor models. The compound is suitable for efficacy, pharmacodynamic biomarker, and PK/PD studies in rodents, positioning NVS-ZP7-4 as the preferred chemical probe over other ZIP7 inhibitors that lack published in vivo characterization.

Comparative ER Stress Pharmacology

NVS-ZP7-4 fills a specific niche in ER stress research: it is a chemically distinct ER stress inducer that acts via zinc perturbation rather than calcium dysregulation (thapsigargin) or N-glycosylation blockade (tunicamycin). Researchers comparing different UPR activation modalities can use NVS-ZP7-4 alongside thapsigargin and tunicamycin to profile transcriptional signatures unique to zinc-driven ER stress. The compound's inability to kill Notch wild-type cells also allows it to serve as a genetic-context-dependent control in broader ER stress panels [1]. This application leverages the compound's uniquely intersectional pharmacology that cannot be replicated by generic ER stress agents.

Application
Selection Property
Validation Focus
ZIP7 target validation studies
S-enantiomer stereochemical control
On-target activity confirmation via V430E resistance control
ER zinc dynamics and Notch maturation
ZIP7-dependent zinc perturbation
Notch1 trafficking and furin cleavage endpoints
In vivo ZIP7 pharmacology
Reported in vivo exposure context
Tumor growth inhibition and PI3K/AKT biomarker endpoints
Comparative ER stress pharmacology
Zinc-driven UPR activation
Transcriptional signature profiling vs. thapsigargin/tunicamycin

Technical Documentation Hub

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